

In-Depth Technical Guide: MT-4 Cell Line Authentication and STR Profiling

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Compound of Interest

Compound Name: MT-4
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the essential procedures for authenticating the **MT-4** human T-cell line, with a primary focus on Short Tandem Repeat (STR) profiling. Adherence to these protocols is critical for ensuring the validity, reproducibility, and integrity of research findings.

Introduction to the MT-4 Cell Line

The **MT-4** cell line is a human T-cell leukemia line established by the co-cultivation of cells from a male patient with adult T-cell leukemia (ATL) with human cord blood lymphocytes.[1][2] It is widely used in virology and immunology research, particularly for studies involving Human T-cell Leukemia Virus type 1 (HTLV-1) and Human Immunodeficiency Virus (HIV).[1][3][4] **MT-4** cells are known to express the HTLV-1 Tax protein and are highly permissive to HIV-1 replication.[1][5]

Given its significance, ensuring the authenticity of the **MT-4** cell line is paramount. Cell line misidentification and cross-contamination are significant problems in biomedical research,

potentially leading to invalid conclusions and wasted resources.[6][7] Therefore, rigorous and routine authentication is a fundamental component of good laboratory practice.

The Gold Standard: Short Tandem Repeat (STR) Profiling

Short Tandem Repeat (STR) profiling is the universally accepted method for authenticating human cell lines.[6][8] This technique is robust, reproducible, and highly discriminatory, providing a unique genetic fingerprint for each cell line.[7]

Principles of STR Profiling

STRs are short, repetitive DNA sequences, typically 2-6 base pairs long, found at specific loci throughout the human genome.[7][9] The number of repeats at each locus is highly variable among individuals, making these markers ideal for identification.[7] The process involves the simultaneous amplification of multiple STR loci using multiplex polymerase chain reaction (PCR). The resulting DNA fragments are then separated by size via capillary electrophoresis, allowing for the determination of the number of repeats at each locus.[6]

Core STR Loci for Human Cell Line Authentication

A consensus has been established for a set of core STR loci to be used for human cell line authentication. The current standard recommends a minimum of eight core loci, plus Amelogenin for sex determination.[10][11]

Table 1: Core STR Loci for Human Cell Line Authentication

Locus	Chromosomal Location
CSF1PO	5q33.3
D5S818	5q23.2
D7S820	7q21.11
D13S317	13q31.1
D16S539	16q24.1
TH01	11p15.5
TPOX	2p25.3
vWA	12p13.31
Amelogenin	Xp22.1-22.3 & Yp11.2

MT-4 Cell Line STR Profile

It is imperative to compare the STR profile of your laboratory's **MT-4** cell stock against a reference profile from a reputable cell bank or database.^[6]

Table 2: Reference STR Profile for **MT-4** Cell Line

STR Locus	Allele(s)
Amelogenin	X,Y
CSF1PO	11, 12
D5S818	10, 11
D7S820	8, 10
D13S317	12
D16S539	9, 12
TH01	7
TPOX	11
vWA	17, 18

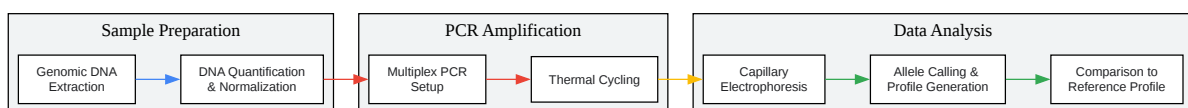
Source: Cellosaurus (CVCL_2632)[12]

Note: Allele calls can have slight variations between different analysis platforms. It is crucial to cross-reference with a reliable database.

Experimental Protocols

STR Profiling Workflow

The following diagram outlines the key steps in the STR profiling workflow.



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Caption: STR Profiling Experimental Workflow.

Detailed Methodology for STR Profiling

- Genomic DNA Extraction: Isolate high-quality genomic DNA from a pellet of **MT-4** cells using a commercially available DNA extraction kit.
- DNA Quantification: Accurately quantify the extracted DNA using a fluorometric method (e.g., Qubit) or spectrophotometry (e.g., NanoDrop). The typical input for STR analysis is 1-2 ng of DNA.[\[13\]](#)
- Multiplex PCR Amplification: Use a commercial STR profiling kit (e.g., Promega PowerPlex® systems, Thermo Fisher Scientific AmpFLSTR™ kits) for the multiplex PCR reaction.[\[8\]](#)[\[13\]](#) These kits contain primers for the core STR loci. Follow the manufacturer's recommended thermal cycling conditions.
- Capillary Electrophoresis: The fluorescently labeled PCR products are separated by size using a capillary electrophoresis instrument. An internal size standard is run with each sample to ensure accurate allele calling.
- Data Analysis: Specialized software is used to analyze the raw data and generate an STR profile. The software determines the alleles present at each locus based on the size of the amplified fragments.
- Profile Comparison: Compare the generated STR profile to the reference profile for the **MT-4** cell line. An algorithm, such as the one recommended by the ATCC Standards Development Organization, should be used to determine the percent match.[\[11\]](#) A match of $\geq 80\%$ is generally required to confirm the identity of a cell line.[\[10\]](#)

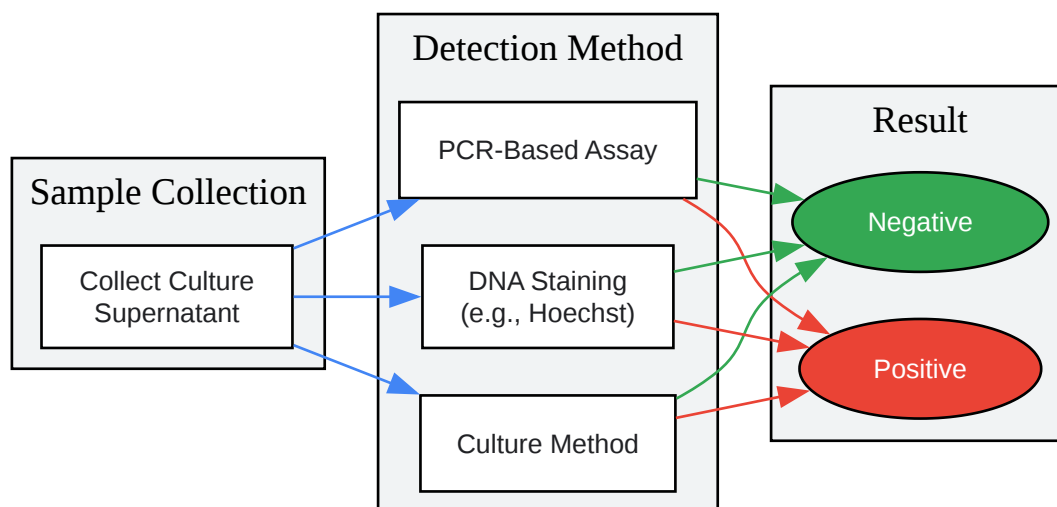
Supplementary Authentication Methods

While STR profiling is the definitive test for human cell line identity, other quality control measures are essential.

Mycoplasma Testing

Mycoplasma are common contaminants of cell cultures that can significantly alter cellular physiology and lead to unreliable experimental results.[\[14\]](#) Regular testing for mycoplasma is crucial.

Mycoplasma Testing Workflow



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Caption: Mycoplasma Detection Workflow.

Recommended Mycoplasma Testing Protocols:

- **PCR-Based Assays:** These are rapid and sensitive methods that detect mycoplasma DNA in the cell culture supernatant.[15]
- **Culture Method:** This involves attempting to grow mycoplasma on specialized agar plates. While it is a sensitive method, it can take several weeks to obtain results.[14]
- **DNA Staining:** This method uses a fluorescent dye, such as Hoechst, to stain the nuclei of the cells and any contaminating mycoplasma.[16] The presence of extranuclear fluorescence indicates mycoplasma contamination.

Karyotyping

Karyotyping provides a visual analysis of the chromosome complement of a cell line. This can be used to confirm the human origin of the cells and identify any significant chromosomal abnormalities.[17] While cancer cell lines like **MT-4** often exhibit aneuploidy, a consistent karyotype can be an additional characteristic for authentication.

Best Practices for Maintaining Cell Line Integrity

- **Source from Reputable Suppliers:** Obtain cell lines only from trusted cell banks that perform rigorous quality control and authentication.
- **Quarantine New Cell Lines:** Upon receipt, culture new cell lines in a separate, designated area until their identity and sterility have been confirmed.
- **Regular Authentication Schedule:** Perform STR profiling at regular intervals, such as when creating a new cell bank, after a specific number of passages, or before initiating critical experiments.
- **Implement a Cell Banking System:** Create a master cell bank (MCB) and a working cell bank (WCB) to minimize the number of passages and reduce the risk of genetic drift and contamination.
- **Aseptic Technique:** Strictly adhere to aseptic techniques to prevent microbial contamination. Use dedicated media and reagents for each cell line.

Conclusion

The authentication of the **MT-4** cell line through STR profiling and other supplementary methods is a non-negotiable aspect of responsible scientific conduct. By implementing the protocols and best practices outlined in this guide, researchers can ensure the integrity of their cellular models, leading to more reliable and reproducible scientific outcomes. This diligence is essential for advancing our understanding of virology and developing novel therapeutic strategies.

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